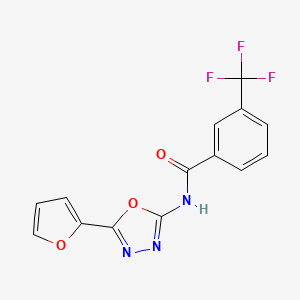

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a furan ring, an oxadiazole ring, and a trifluoromethyl group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Oxadiazole is a class of organic compounds featuring a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. The trifluoromethyl group is a functional group in organofluorines that has the formula -CF3 .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the furan and oxadiazole rings, followed by the introduction of the trifluoromethyl group. Trifluoromethylation is a type of chemical reaction where a trifluoromethyl group is introduced into a molecule . The synthesis of furan derivatives often involves the cyclization of 1,4-diketones .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the furan and oxadiazole rings, as well as the trifluoromethyl group. Furan rings can undergo reactions such as electrophilic substitution and nucleophilic addition . The trifluoromethyl group is known to be a strong electron-withdrawing group, which could influence the compound’s reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence properties such as solubility and stability .科学的研究の応用

Antiplasmodial Activity

Research highlights the potential of certain acyl derivatives of 3-aminofurazanes, closely related to the queried compound, in treating malaria. These derivatives demonstrate significant activity against different strains of Plasmodium falciparum, revealing a strong dependence on the acyl moiety's nature for their effectiveness. Specifically, benzamides with certain substitution patterns on their phenyl ring showed promising antiplasmodial activity and low cytotoxicity. The study underscores the importance of physicochemical properties such as permeability in enhancing the therapeutic potential against resistant strains of malaria (Hermann et al., 2021).

Heterocyclic Chemistry and Biological Properties

The synthesis and biological evaluation of various heterocyclic derivatives, including 1,3,4-oxadiazoles and furan-amidines, have been documented. These compounds exhibit a broad spectrum of chemical and biological properties. Oxadiazole and furadiazole rings, integral to the structure of interest, are known for their versatility in drug development due to their antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. This highlights the compound's significance in the development of new therapeutic agents (Siwach & Verma, 2020).

Tyrosinase Inhibition

A study on benzofuran appended oxadiazole molecules, which share structural similarities with the queried compound, reported significant tyrosinase inhibition activity. This suggests potential applications in developing treatments for conditions related to tyrosinase activity, such as certain skin disorders and malignant melanoma. The research emphasizes the role of structural motifs in determining biological activity, offering insights into the design of novel therapeutic agents (Irfan et al., 2022).

Antimicrobial Activities

The synthesis and antimicrobial properties of azole derivatives, including those containing 1,3,4-oxadiazole rings, have been explored. These studies reveal the compounds' effectiveness against a range of gram-positive and gram-negative bacteria and fungi, underlining the potential of such structures in developing new antimicrobial agents (Başoğlu et al., 2013).

Energetic Materials

Research on compounds consisting of 1,2,5- and 1,3,4-oxadiazole rings has demonstrated their potential as energetic materials. These studies focus on synthesizing and characterizing compounds for applications requiring materials with high thermal stability and low sensitivity to impact and friction. The findings suggest the utility of these compounds in developing safer and more efficient energetic materials (Tang et al., 2015).

作用機序

Target of Action

The compound “N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide” contains a 1,3,4-oxadiazole ring . Compounds containing the 1,3,4-oxadiazole nucleus are known to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Biochemical Pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Many oxadiazole derivatives are known to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .

特性

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3N3O3/c15-14(16,17)9-4-1-3-8(7-9)11(21)18-13-20-19-12(23-13)10-5-2-6-22-10/h1-7H,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCJPKPINFAMDMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-mesityl-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2599111.png)

![2-((4-fluorophenyl)thio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2599112.png)

![3-benzyl-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2599115.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2599122.png)

![[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2599123.png)

![2-phenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2599125.png)

![2-Methyl-3-[(2,4,5-trimethylphenyl)methylamino]propanenitrile;hydrochloride](/img/structure/B2599131.png)

![1-Methyl-4,5-diphenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole](/img/structure/B2599134.png)